tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate
Overview
Description
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cyclization and Ring-Opening: The spirocyclic structure allows for potential ring-opening reactions under specific conditions, leading to the formation of different structural analogs.
Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Chemical Biology: The compound is used in the study of biological pathways and the development of chemical probes to investigate protein functions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar in having a spirocyclic structure but differs in the core ring system and potential biological activities.
4-Bromo-2,6-di-tert-butylphenol: While it shares the tert-butyl and bromine functionalities, it lacks the spirocyclic structure, leading to different chemical and biological properties.
The uniqueness of tert-Butyl 3’-bromo-5’,6’-dihydrospiro[piperidine-4,7’-pyrrolo[1,2-a]imidazole]-1-carboxylate lies in its specific spirocyclic framework, which imparts distinct chemical reactivity and potential for biological activity.
Biological Activity
tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate (CAS No. 1251000-16-4) is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22BrN3O2
- Molecular Weight : 356.26 g/mol
- Structure : The compound features a spirocyclic framework that includes a piperidine ring fused with a pyrrolo[1,2-a]imidazole moiety.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure enhances binding specificity, potentially modulating enzyme activities and leading to therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have promising anticancer properties. In vitro assays have shown significant cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
tert-butyl 3'-bromo... | MCF-7 | 15.63 | |
Doxorubicin | MCF-7 | 10.38 | |
Control | DMSO | - | - |
Case Studies
Several studies have investigated the biological activity of related compounds and their derivatives:
- Study on Antiproliferative Effects : A recent study demonstrated that compounds with similar spirocyclic structures showed enhanced antiproliferative activity against breast cancer cell lines (MCF-7). The study reported IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, indicating potential for further development as anticancer agents .
- Neuropharmacological Studies : Research into the neuropharmacological properties of related spirocyclic compounds indicates potential applications in treating neurological disorders. These studies focus on the ability of these compounds to penetrate the blood-brain barrier and their effects on neurotransmitter systems .
Comparative Analysis
Comparing this compound with other similar compounds can provide insights into its unique properties:
Table 2: Comparison with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | Spirocyclic | Anticancer |
4-Bromo-2,6-di-tert-butylphenol | Non-spirocyclic | Antioxidant |
tert-butyl 3-bromo... | Spirocyclic | Potential neuroprotective |
Properties
IUPAC Name |
tert-butyl 3-bromospiro[5,6-dihydropyrrolo[1,2-a]imidazole-7,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-14(2,3)21-13(20)18-7-4-15(5-8-18)6-9-19-11(16)10-17-12(15)19/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFOHAHABIRBIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=NC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.